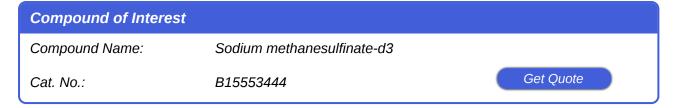


# Reactivity Profile of Sodium Methanesulfinated3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sodium methanesulfinate-d3** (CD<sub>3</sub>SO<sub>2</sub>Na) is a deuterated isotopologue of sodium methanesulfinate, a versatile and reactive organosulfur compound. While specific literature on the reactivity of the deuterated form is limited, its chemical behavior is largely analogous to that of its non-deuterated counterpart. This guide provides an in-depth overview of the reactivity profile of sodium methanesulfinate, with a particular focus on its applications in organic synthesis and its relevance to drug development. The inclusion of deuterium can introduce a kinetic isotope effect in reactions where the C-D bond is cleaved or perturbed in the rate-determining step, potentially offering advantages in metabolic stability for pharmaceutical applications.

# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Sodium methanesulfinate-d3** and its non-deuterated analog is presented in Table 1.



Property	Sodium Methanesulfinate- d3	Sodium Methanesulfinate
Molecular Formula	CD3NaO2S	CH <sub>3</sub> NaO <sub>2</sub> S
Molecular Weight	105.11 g/mol [1]	102.09 g/mol [2]
CAS Number	2129597-38-0[1]	20277-69-4[2]
Appearance	White to off-white solid	White to light beige powder[3]
Solubility	Soluble in water, slightly soluble in methanol.	Soluble in water, slightly soluble in methanol.[3]
Stability	Stable under recommended storage conditions (room temperature, inert atmosphere).[4] Hygroscopic and air-sensitive.[3]	Stable, but hygroscopic and air-sensitive.[3]

### **Reactivity Profile**

Sodium methanesulfinate is a versatile reagent that can participate in a variety of chemical transformations, acting as a nucleophile, a radical precursor, and a partner in cross-coupling reactions.[5][6] The reactivity stems from the sulfinate anion (CH<sub>3</sub>SO<sub>2</sub><sup>-</sup>), which possesses a nucleophilic sulfur atom and can be oxidized to a sulfonyl radical.

#### **Nucleophilic Reactivity**

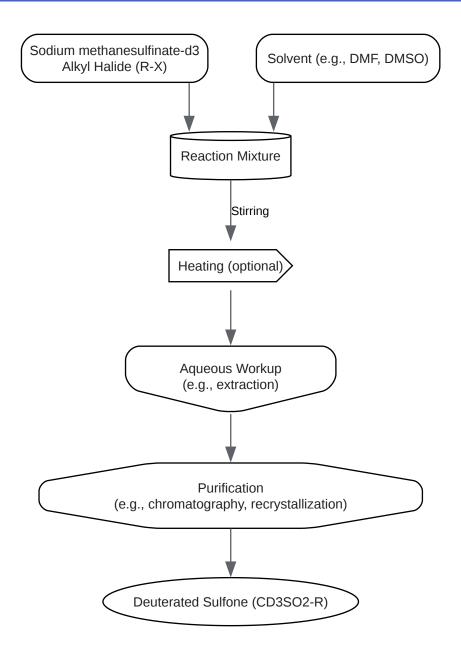
The methanesulfinate anion is a potent sulfur nucleophile and readily participates in  $S_n2$  reactions with a variety of electrophiles, most notably alkyl halides, to form sulfones.[7] This reaction is a cornerstone of organosulfone synthesis.

General Reaction Scheme:

 $CD_3SO_2^-Na^+ + R-X \rightarrow CD_3SO_2-R + NaX$  (where R = alkyl, allyl, benzyl; X = halide, tosylate)

A typical experimental workflow for this type of reaction is illustrated below.





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Experimental workflow for sulfone synthesis.

### **Radical Reactivity**

Under oxidative conditions, sodium methanesulfinate can generate the methanesulfonyl radical (CH<sub>3</sub>SO<sub>2</sub>•). This radical species can then participate in a variety of addition and cyclization reactions. This reactivity is particularly useful for the formation of C-S bonds in a radical fashion.

Generation of the Methanesulfonyl Radical:



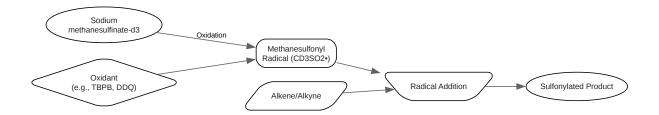


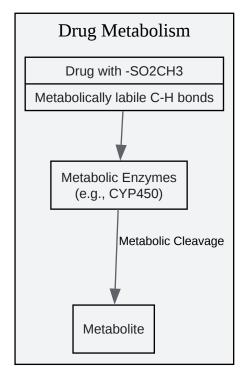


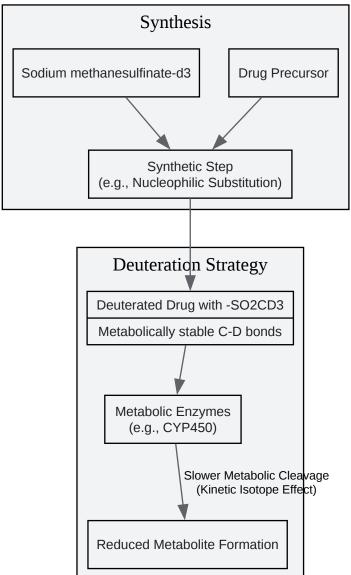
 $CD_3SO_2$ -Na<sup>+</sup> --[Oxidant]-->  $CD_3SO_2$ • + Na<sup>+</sup> + e<sup>-</sup>

The generated radical can add to alkenes and alkynes, initiating radical cascades or leading to the formation of vinyl and allylic sulfones.









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